Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amphotericin B methyl ester (AME), a derivative of the polyene macrolide antibiotic Amphotericin B, has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides an in-depth technical overview of AME's mechanism of action, a compilation of its anti-HIV-1 activity and cytotoxicity from various studies, detailed experimental protocols for its evaluation, and a discussion on the mechanisms of viral resistance. AME's unique mode of action, targeting the viral envelope and interfering with critical steps in the viral life cycle, presents a compelling case for its further investigation as a potential antiretroviral agent.
Mechanism of Action: Targeting the Viral Envelope
AME's primary mechanism as an HIV-1 inhibitor involves its interaction with cholesterol in the viral membrane, leading to a cascade of events that ultimately impair viral infectivity and production. Unlike many antiretroviral drugs that target viral enzymes, AME's activity is directed at the structural integrity and function of the virion itself.
A key target of AME is the transmembrane envelope glycoprotein (B1211001) gp41. Specifically, mutations conferring resistance to AME have been mapped to the cytoplasmic tail of gp41, a region crucial for viral entry and assembly.[1] By binding to cholesterol, AME is thought to alter the lipid environment of the viral membrane, thereby interfering with the proper conformation and function of gp41. This disruption manifests in two primary ways:
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Impaired Viral Infectivity: AME significantly reduces the ability of HIV-1 virions to infect target cells. This is likely due to the disruption of the gp41-mediated fusion process between the viral and cellular membranes.
-
Defective Viral Particle Production: AME also hinders the production of new viral particles from infected cells. Electron microscopy studies have revealed that AME treatment leads to the formation of morphologically aberrant virions.[2]
The inhibitory effect of AME appears to be Vpu-dependent, suggesting an interplay with this viral accessory protein in the process of particle release.[2]
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gp41 [label="gp41 Cytoplasmic Tail", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Membrane [label="Altered Viral\nMembrane Fluidity", fillcolor="#F1F3F4", fontcolor="#202124"];
Fusion [label="Inhibition of\nVirus-Cell Fusion", fillcolor="#34A853", fontcolor="#FFFFFF"];
Infectivity [label="Reduced Viral\nInfectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Assembly [label="Disruption of\nVirion Assembly & Budding", fillcolor="#34A853", fontcolor="#FFFFFF"];
Production [label="Decreased Viral\nParticle Production", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Morphology [label="Aberrant Virion\nMorphology", fillcolor="#F1F3F4", fontcolor="#202124"];
AME -> Cholesterol [label="Binds to"];
Cholesterol -> Membrane;
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gp41 -> Fusion;
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Assembly -> Production;
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AME's Proposed Mechanism of HIV-1 Inhibition.
Quantitative Data on Anti-HIV-1 Activity and Cytotoxicity
The following tables summarize the available quantitative data on the anti-HIV-1 activity and cytotoxicity of Amphotericin B and its derivatives. It is important to note that direct IC50, EC50, and CC50 values for AME are not consistently reported across the literature. The data presented here is compiled from various studies and may involve different experimental conditions.
Table 1: Anti-HIV-1 Activity of Amphotericin B Derivatives
| Compound | Cell Line | HIV-1 Strain | Assay | Endpoint | Concentration (µg/mL) | Reference |
| Sulfated Amphotericin B (SAB) | MT-4 | Not Specified | Cytopathic Effect | Complete Suppression | 7.8 | [2] |
| Sulfated Amphotericin B (SAB) | PBMC | Freshly Isolated | HIV-1 Antigen Expression | Inhibition | 3.9 | [2] |
| Sulfated Amphotericin B (SAB) | MOLT-4/MOLT-4/HIV-1 | Not Specified | Giant Cell Formation | Complete Suppression | 22 | [2] |
| Amphotericin B (AMB) | H9 | HIV-1IIIB | p24 Antigen | 70-80% Reduction | 3-20 | [3] |
| Nystatin A | H9 | Not Specified | RT Activity | 85% Inhibition | 10 |
| Nystatin A | H9 | Not Specified | p24 Production | 90% Inhibition | 10 |
Table 2: Cytotoxicity of Amphotericin B and its Derivatives
| Compound | Cell Line | Assay | Endpoint | CC50 (µg/mL) | Reference |
| Sulfated Amphotericin B (SAB) | MT-4 | Cell Proliferation | No effect up to | 500 | [2] |
| Amphotericin B Methyl Ester (AME) | Various | Not Specified | Less toxic than Amphotericin B | Not Specified | [4] |
| Amphotericin B | Osteoblasts & Fibroblasts | Cell Death | Lethal Concentration | ≥ 100 | [5] |
| Amphotericin B | Osteoblasts & Fibroblasts | Sublethal Cytotoxicity | Abnormal Morphology & Decreased Proliferation | 5-10 | [5] |
| iCo-010 (AmpB formulation) | 293T | MTS & LDH | No Cytotoxicity | Not Applicable | [6] |
| Fungizone™ & Ambisome™ | THP1 | MTS & LDH | Cytotoxicity | 500 µg/L | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of AME's anti-HIV-1 activity.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
Materials:
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96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24.
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Cell culture supernatants or purified virus samples.
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Lysis buffer (e.g., 0.5% Triton X-100).
-
Biotinylated polyclonal antibody to HIV-1 p24.
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Streptavidin-horseradish peroxidase (HRP) conjugate.
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TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
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Stop solution (e.g., 1N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Recombinant HIV-1 p24 antigen standard.
Protocol:
-
Lyse viral particles in samples by adding lysis buffer and incubating for 30 minutes at 37°C.
-
Add diluted samples and p24 standards to the antibody-coated wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells three times with wash buffer.
-
Add the biotinylated anti-p24 antibody and incubate for 1 hour at 37°C.
-
Wash the wells three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the wells five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cells (e.g., T-cell lines, PBMCs).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Test compound (AME) at various concentrations.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of AME.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
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Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate_MTT [label="Incubate for 4 hours", fillcolor="#FBBC05", fontcolor="#202124"];
Solubilize [label="Add Solubilization Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Read [label="Measure Absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analyze [label="Calculate Cell Viability", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Treat;
Treat -> Incubate;
Incubate -> Add_MTT;
Add_MTT -> Incubate_MTT;
Incubate_MTT -> Solubilize;
Solubilize -> Read;
Read -> Analyze;
}
Workflow for MTT Cytotoxicity Assay.
Selection of AME-Resistant HIV-1 Variants
This protocol outlines a general method for selecting for drug-resistant viral variants in vitro.
Materials:
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HIV-1 permissive cell line (e.g., MT-4, CEM).
-
Wild-type HIV-1 stock.
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Amphotericin B methyl ester (AME).
-
Cell culture medium and supplements.
-
p24 antigen ELISA kit.
-
Reagents for viral RNA extraction, reverse transcription, PCR, and DNA sequencing.
Protocol:
-
Infect a culture of permissive cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Culture the infected cells in the presence of a sub-inhibitory concentration of AME (e.g., below the IC50).
-
Monitor viral replication by measuring p24 antigen in the culture supernatant.
-
When viral replication rebounds, harvest the virus-containing supernatant.
-
Use the harvested virus to infect a fresh culture of cells in the presence of a slightly higher concentration of AME.
-
Repeat this process of serial passage with gradually increasing concentrations of AME.
-
Once a viral population capable of replicating in high concentrations of AME is established, isolate the viral RNA.
-
Perform reverse transcription and PCR to amplify the env gene, particularly the region encoding gp41.
-
Sequence the amplified DNA to identify mutations that may confer resistance to AME.
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Amplify [label="RT-PCR and Amplify\ngp41-encoding Region", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sequence [label="Sequence DNA to\nIdentify Mutations", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Culture;
Culture -> Monitor;
Monitor -> Harvest [label="Replication\nRebounds"];
Harvest -> Passage;
Passage -> Repeat;
Repeat -> Isolate [label="High Resistance\nAchieved"];
Isolate -> Amplify;
Amplify -> Sequence;
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Workflow for In Vitro Selection of AME-Resistant HIV-1.
Viral Resistance
Studies have shown that HIV-1 can develop resistance to AME through mutations in the cytoplasmic tail of gp41.[1] These mutations likely alter the interaction of gp41 with the viral membrane or other viral proteins, compensating for the disruptive effects of AME. The identification of these resistance mutations provides valuable insight into the precise mechanism of AME's action and highlights the importance of the gp41 cytoplasmic tail as a potential drug target.
Conclusion and Future Directions
Amphotericin B methyl ester demonstrates significant promise as an HIV-1 inhibitor with a unique mechanism of action that targets the viral envelope. Its ability to disrupt viral infectivity and production by interacting with cholesterol and the gp41 transmembrane protein presents a novel approach to antiretroviral therapy. Further research is warranted to fully elucidate the quantitative aspects of its anti-HIV-1 activity and to optimize its therapeutic potential. Key areas for future investigation include:
-
Comprehensive in vitro profiling: Systematic determination of IC50, EC50, and CC50 values for AME against a broad panel of HIV-1 isolates, including clinical and drug-resistant strains, in various relevant cell types.
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In vivo efficacy and toxicity studies: Evaluation of the safety and efficacy of AME in appropriate animal models of HIV-1 infection.
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Combination therapy studies: Investigation of the synergistic or additive effects of AME when used in combination with existing antiretroviral drugs.
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Structure-activity relationship studies: Synthesis and evaluation of AME derivatives to identify compounds with improved potency and reduced toxicity.
A deeper understanding of AME's interaction with the HIV-1 envelope will not only advance its potential as a therapeutic agent but also provide valuable insights into the fundamental processes of viral entry and assembly.
References